6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-methyl-1H-pyrazol-5-amine. This intermediate then undergoes cyclization with formamide under acidic conditions to yield the desired triazolopyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of alkylated triazolopyrimidine derivatives.
Scientific Research Applications
6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphodiesterases.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic AMP (cAMP) and thereby modulating various cellular processes . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its antiviral activity.
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: Studied for its potential as an enzyme inhibitor.
Uniqueness
6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins .
Properties
Molecular Formula |
C8H10N4O |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-ethyl-7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O/c1-3-6-5(2)12-8(9-4-10-12)11-7(6)13/h4H,3H2,1-2H3,(H,9,10,11,13) |
InChI Key |
ZGTUFDTUXXIOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=NC=N2)NC1=O)C |
Origin of Product |
United States |
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